molecular formula C8H9BrN2 B1375504 1-(5-Bromopyridin-3-YL)cyclopropanamine CAS No. 1003856-13-0

1-(5-Bromopyridin-3-YL)cyclopropanamine

Cat. No. B1375504
M. Wt: 213.07 g/mol
InChI Key: RUSNYPWBTXEEPZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol. The compound is typically in the form of a yellow to brown solid .


Molecular Structure Analysis

The InChI code for 1-(5-Bromopyridin-3-YL)cyclopropanamine is 1S/C8H9BrN2.ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;/h3-5H,1-2,10H2;1H . This indicates that the compound contains a bromopyridinyl group attached to a cyclopropanamine.


Physical And Chemical Properties Analysis

1-(5-Bromopyridin-3-YL)cyclopropanamine is a yellow to brown solid . It has a molecular weight of 213.07 g/mol and a molecular formula of C8H9BrN2 .

Scientific Research Applications

Cyclopropanamine Compounds in Neurological Disorders

1-(5-Bromopyridin-3-yl)cyclopropanamine is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in DNA packaging and gene expression regulation. These compounds have been explored for their potential in treating various neurological conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Antibacterial and Antifungal Properties

The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, closely related to 1-(5-Bromopyridin-3-yl)cyclopropanamine, has shown promising antibacterial and antifungal properties in scientific research. Its structure and biological activity have been extensively studied (Rao, Prasad, & Rao, 2013).

Herbicidal and Fungicidal Activity

Compounds derived from cyclopropanecarboxylic acid, which include variations of 1-(5-Bromopyridin-3-yl)cyclopropanamine, have shown significant herbicidal and fungicidal activities. These findings highlight their potential application in agricultural sciences (Tian, Song, Wang, & Liu, 2009).

Application in Chemical Synthesis

1-(5-Bromopyridin-3-yl)cyclopropanamine and similar compounds have been utilized in various chemical synthesis processes. For instance, their role in the cyanation of aromatic halides to produce nitriles demonstrates their utility in organic chemistry (Sakakibara, Ido, Sasaki, Sakai, & Uchino, 1993).

Fluorescent Probes in Biology

A study on a fluorescent probe, incorporating a structure akin to 1-(5-Bromopyridin-3-yl)cyclopropanamine, demonstrated its potential for imaging in biological systems like HepG2 cells, zebrafish, and Arabidopsis thaliana. This highlights its application in biological imaging and research (Chao, Li, Zhang, Yin, & Huo, 2019).

Antiproliferative Activities in Cancer Research

Compounds similar to 1-(5-Bromopyridin-3-yl)cyclopropanamine have been examined for their effects on cancer cell proliferation and tumor growth, particularly in research involving platinum-based anticancer agents (Hall, Alderden, Zhang, Beale, Cai, Lai, Stampfl, & Hambley, 2006).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 1-(5-Bromopyridin-3-YL)cyclopropanamine are not available in the retrieved data, it’s worth noting that compounds with similar structures have been studied for potential therapeutic applications, such as the treatment of type II diabetes mellitus .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6(4-11-5-7)8(10)1-2-8/h3-5H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSNYPWBTXEEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-YL)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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